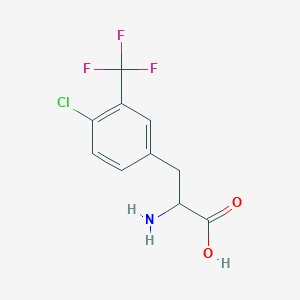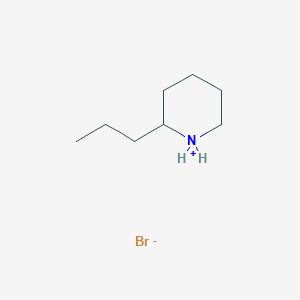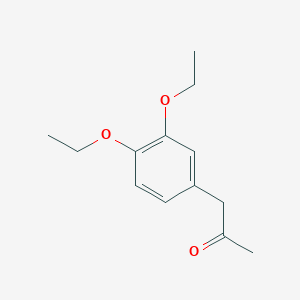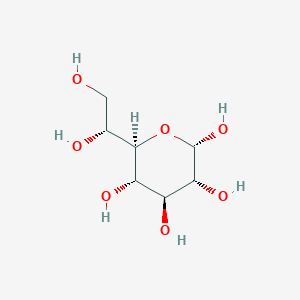
alpha-D-Glucoheptose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “alpha-D-Glucoheptose” is a representation of a carbohydrate structure using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a unique linear format based on atomic-level information about monosaccharides and their linkages . The WURCS format is particularly useful for representing glycans, which are essential biomolecules involved in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by “alpha-D-Glucoheptose” typically involves the synthesis of monosaccharides followed by their assembly into oligosaccharides or polysaccharides. The synthetic routes often include:
Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between monosaccharides. Common glycosyl donors and acceptors are used under specific conditions to achieve the desired linkages.
Protecting Group Strategies: Protecting groups are used to selectively block reactive hydroxyl groups during synthesis. These groups are later removed under specific conditions to yield the final carbohydrate structure.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. This method is highly efficient and allows for the production of specific carbohydrate structures with high precision.
化学反应分析
Types of Reactions
Carbohydrate structures like “alpha-D-Glucoheptose” can undergo various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Substitution of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, bromine water, and nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., thionyl chloride), amines.
Major Products Formed
Oxidation: Formation of uronic acids, aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of halogenated sugars, amino sugars.
科学研究应用
Chemistry
Carbohydrate structures are studied for their roles in chemical reactions and their potential as building blocks for complex molecules.
Biology
In biology, glycans are essential for cell-cell communication, immune response, and protein folding. They are studied for their roles in various biological processes and diseases.
Medicine
Glycans are investigated for their potential as therapeutic agents and diagnostic markers. They are involved in the development of vaccines, cancer therapies, and antiviral drugs.
Industry
In the industrial sector, glycans are used in the production of biofuels, food additives, and biodegradable materials.
作用机制
The mechanism of action of carbohydrate structures involves their interactions with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes. The specific pathways involved depend on the structure and composition of the carbohydrate.
相似化合物的比较
Similar Compounds
GlycoCT: Another notation for representing carbohydrate structures, similar to WURCS.
IUPAC Linear Code: A linear representation of carbohydrate structures based on IUPAC nomenclature.
Uniqueness
The WURCS notation is unique in its ability to represent complex carbohydrate structures with high precision and flexibility. It allows for the encoding of various structural features, such as repeating units, non-stoichiometric modifications, and alternative residue declarations .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-KTWJAUQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)
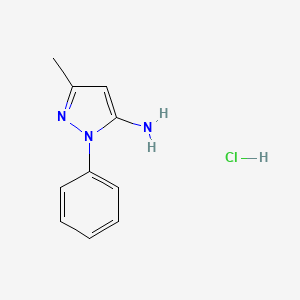
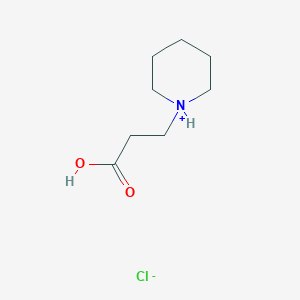

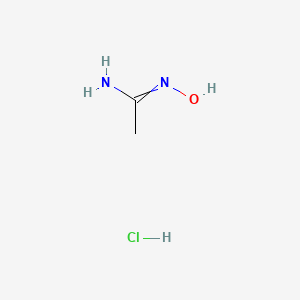
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

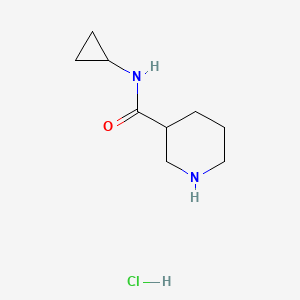
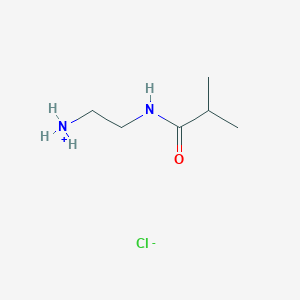
![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)
